Deschlorocetirizine Deschlorocetirizine
Brand Name: Vulcanchem
CAS No.: 83881-53-2
VCID: VC0192753
InChI: InChI=1S/C21H26N2O3/c24-20(25)17-26-16-15-22-11-13-23(14-12-22)21(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-10,21H,11-17H2,(H,24,25)
SMILES: C1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=CC=C3
Molecular Formula: C21H26N2O3
Molecular Weight: 354.4 g/mol

Deschlorocetirizine

CAS No.: 83881-53-2

VCID: VC0192753

Molecular Formula: C21H26N2O3

Molecular Weight: 354.4 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Deschlorocetirizine - 83881-53-2

Description

Deschlorocetirizine, also known as 2-[2-(4-benzhydrylpiperazin-1-yl)ethoxy]acetic acid, is a chemical compound with the molecular formula C21H26N2O3 . It is also known by several other names, including 4'-Deschloro Cetirizine and 2-(2-(4-(Diphenylmethyl)piperazin-1-yl)ethoxy)acetic acid . Deschlorocetirizine is reported to be a metabolite of cetirizine.

This substance has several identified hazards. It can be harmful if swallowed or comes into contact with skin, and it can cause serious eye irritation and may cause respiratory irritation . Deschlorocetirizine is also suspected of damaging fertility or the unborn child and is very toxic to aquatic life . Safety precautions include avoiding breathing dust and fumes, using personal protective equipment, and preventing its release into the environment .

A similar compound, 1-Methylhistamine, is also a metabolite. 1-Methylhistamine, also known as Nτ-methylhistamine, is created through the Nτ-methylation of histamine, a process catalyzed by the enzyme histamine N-methyltransferase. It is excreted in urine and is measurable as a biomarker of histamine activity.

CAS No. 83881-53-2
Product Name Deschlorocetirizine
Molecular Formula C21H26N2O3
Molecular Weight 354.4 g/mol
IUPAC Name 2-[2-(4-benzhydrylpiperazin-1-yl)ethoxy]acetic acid
Standard InChI InChI=1S/C21H26N2O3/c24-20(25)17-26-16-15-22-11-13-23(14-12-22)21(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-10,21H,11-17H2,(H,24,25)
Standard InChIKey PCSREFRBRMMIHJ-UHFFFAOYSA-N
SMILES C1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=CC=C3
Canonical SMILES C1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=CC=C3
Purity > 95%
Synonyms Acetic acid, 2-​[2-​[4-​(diphenylmethyl)​-​1-​piperazinyl]​ethoxy]​-
PubChem Compound 3068851
Last Modified Apr 15 2024

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator